N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide
Description
The exact mass of the compound this compound is 347.13036271 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)20(11-9-15-6-3-2-4-7-15)14-17(21)19-13-16-8-5-10-18-12-16/h2-8,10,12H,9,11,13-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLUHYUHBFRWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
SMR000079954, also known as SR-01000289990, HMS2293B07, N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide, or SR-01000289990-1, primarily targets the molecular chaperone DnaK. DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, thereby maintaining cellular homeostasis.
Mode of Action
The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus. Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance. By targeting DnaK, SMR000079954 disrupts the biofilm formation process, potentially enhancing the susceptibility of S. aureus to antimicrobial agents.
Biochemical Pathways
This pathway is critical for bacterial survival under stress conditions, including high temperatures and the presence of antibiotics.
Result of Action
The primary molecular effect of SMR000079954 is the inhibition of DnaK, which disrupts the formation of S. aureus biofilms. This disruption could potentially enhance the effectiveness of antimicrobial agents against S. aureus. On a cellular level, this results in a reduced capacity for S. aureus to form protective biofilms, potentially making the bacteria more susceptible to treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
